2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-14-3-1-2-4-15(14)25-10-9-24(17(25)27)11-16(26)23-12-5-7-13(8-6-12)28-18(20,21)22/h1-8H,9-11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRNACWIYLJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Reduction
The imidazolidinone ring is constructed via a three-step sequence:
Step 1: Schiff Base Synthesis
- Reactants : 2-Fluorobenzaldehyde (1.2 eq) and 1,2-diaminoethane (1.0 eq).
- Conditions : Reflux in methanol (40°C, 6 h) with molecular sieves.
- Intermediate : N-(2-Fluorobenzylidene)ethylenediamine (Yield: 89%).
Step 2: Borohydride Reduction
- Reducing Agent : Sodium borohydride (2.5 eq) in THF at 0°C.
- Intermediate : N-(2-Fluorophenethyl)ethylenediamine (Yield: 78%).
Step 3: Cyclization with Carbonyldiimidazole (CDI)
Alternative Pathway: One-Pot Cyclocondensation
A streamlined approach involves:
- Reactants : 2-Fluorophenyl isocyanate (1.0 eq) and ethylenediamine (1.1 eq).
- Conditions : Toluene, 110°C, 24 h.
- Product : 3-(2-Fluorophenyl)imidazolidin-2-one (Yield: 72%).
Synthesis of the Acetamide Side Chain
Chloroacetylation of 4-(Trifluoromethoxy)Aniline
N-Alkylation of Imidazolidinone
- Reactants : 3-(2-Fluorophenyl)imidazolidin-2-one (1.0 eq) and N-[4-(trifluoromethoxy)phenyl]chloroacetamide (1.1 eq).
- Base : Sodium hydride (1.3 eq) in DMF, 60°C, 8 h.
- Product : 2-[3-(2-Fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide (Yield: 58%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF | 58 | 95.2 |
| THF | 49 | 91.8 | |
| Temperature (°C) | 60 | 58 | 95.2 |
| 80 | 54 | 93.1 |
Polar aprotic solvents (DMF) enhance N-alkylation efficiency by stabilizing transition states.
Catalytic Additives
- Without additive : 58% yield.
- With KI (10 mol%) : 63% yield (via halide exchange mechanism).
- With TBAB (10 mol%) : 65% yield (phase-transfer catalysis).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Schiff Base/CDI | 3 | 45 | 95.2 | Moderate |
| One-Pot Cyclization | 1 | 72 | 97.8 | High |
| Microwave-Assisted | 2 | 68 | 96.5 | High |
The one-pot cyclization route offers superior efficiency and scalability for industrial applications.
Mechanistic Insights
N-Alkylation Mechanism
The reaction proceeds via an SN2 displacement where the imidazolidinone nitrogen attacks the chloroacetamide’s methylene carbon, facilitated by NaH deprotonation.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-(3-(2-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
The compound 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
The chemical formula for the compound is , with a molecular weight of approximately 359.4 g/mol. The structure features an imidazolidinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Research has indicated that compounds similar to 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide exhibit significant antimicrobial properties. A study evaluated various derivatives against several bacterial strains, including Pseudomonas aeruginosa and Bacillus sp. The results demonstrated that certain modifications to the imidazolidinone structure could enhance antimicrobial efficacy, suggesting that the fluorophenyl and trifluoromethoxy substitutions play crucial roles in activity .
Anticonvulsant Activity
The anticonvulsant potential of this compound was explored in animal models. A series of derivatives were synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that specific structural features significantly influenced anticonvulsant activity, with some compounds exhibiting protective effects at doses as low as 30 mg/kg .
Table: Anticonvulsant Activity Assessment
| Compound ID | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| Compound A | 30 | 75 | 50 |
| Compound B | 100 | 100 | 75 |
| Compound C | 300 | 80 | 60 |
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing various derivatives of acetamide compounds, including our target compound. The synthesis involved acylation reactions followed by cyclization processes, leading to compounds that were rigorously tested for their biological activities. The study found that modifications to the aromatic rings significantly impacted both antimicrobial and anticonvulsant activities .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how different substituents affect biological activity. The presence of fluorine atoms in the phenyl ring was shown to enhance lipophilicity, which correlates with improved penetration in biological membranes and increased potency against bacterial strains .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for synthesizing 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazolidinone core via cyclization of a fluorophenyl-substituted urea derivative under acidic conditions .
- Step 2 : Acetamide coupling using a trifluoromethoxyphenyl amine and a chloroacetyl intermediate, catalyzed by triethylamine in DMF at 60–80°C .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for >90% yield .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm; imidazolidinone carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₄F₄N₂O₃: 399.10) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with 4-fluorophenyl or alter the trifluoromethoxy group to methoxy) .
- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or in vitro cell models (e.g., cancer cell lines). Compare IC₅₀ values to identify critical functional groups .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to active sites .
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
- Methodological Answer :
- In Vivo Studies : Compare bioavailability in rodent models (e.g., Sprague-Dawley rats) using intravenous vs. oral administration. Measure plasma concentration via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF to identify degradation pathways .
- Contradiction Resolution : Variability may arise from differences in assay conditions (e.g., serum protein binding in vitro vs. in vivo) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry : Replace DMF with safer solvents (e.g., acetonitrile) for large-scale reactions. Optimize catalyst loading (e.g., reduce triethylamine from 2.0 to 1.2 equiv) to minimize waste .
- Crystallization : Use anti-solvent crystallization (e.g., water addition to ethanol solution) to improve yield and polymorph control .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Source Validation : Confirm compound identity and purity (e.g., via COSY NMR to rule out regioisomers) .
- Assay Standardization : Re-test activity using harmonized protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO interference .
Structural Analogs and Comparative Data
| Compound Name | Key Structural Differences | Reported Activity | Source |
|---|---|---|---|
| N-[4-(trifluoromethoxy)phenyl]-2-(3-phenyl-2-oxoimidazolidin-1-yl)acetamide | Phenyl vs. 2-fluorophenyl | 10x lower kinase inhibition | |
| 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-trifluoromethylphenyl)acetamide | Trifluoromethyl vs. trifluoromethoxy | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
